2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
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Overview
Description
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a synthetic organic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a thioether linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyridazine core.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound, often under basic conditions to facilitate the nucleophilic attack.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding or π-π stacking interactions. The thioether linkage provides flexibility, allowing the compound to adopt conformations that optimize binding.
Comparison with Similar Compounds
Similar Compounds
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide: Contains a methyl group instead of fluorine.
2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide can significantly influence its chemical properties, such as electronegativity and metabolic stability, making it unique compared to its analogs. Fluorine can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-19-5-3-2-4-16(19)12-13-23-20(26)14-28-21-11-10-18(24-25-21)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKRPKQIGXKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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